H2N-Peg7-CH2cooh
Description
Conceptual Framework of Heterobifunctional Polymeric Linkers
The general structure of a linear heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are two distinct reactive functional groups. jenkemusa.com In the case of H2N-PEG7-CH2COOH, the amine group (-NH2) and the carboxylic acid group (-COOH) provide the basis for its heterobifunctionality. The amine group is nucleophilic and can readily react with electrophilic groups such as NHS esters, while the carboxylic acid can be activated to react with nucleophiles like amines, forming stable amide bonds.
Role of this compound in Contemporary Chemical and Biological Sciences
This compound, with its defined chain length of seven ethylene (B1197577) glycol units, is a monodisperse PEG linker, meaning it has a precise molecular weight and length, which is a significant advantage over traditional polydisperse PEGs. This uniformity ensures batch-to-batch consistency and allows for the creation of homogeneous conjugates, which is critical for therapeutic applications and detailed structure-activity relationship studies.
The primary role of this compound is to act as a versatile crosslinking agent or spacer in bioconjugation. Its applications span various fields:
Drug Delivery: This linker can be used to attach small molecule drugs to targeting ligands such as antibodies or peptides, a key strategy in developing targeted therapies. The PEG spacer enhances the solubility and bioavailability of hydrophobic drugs. purepeg.com
Antibody-Drug Conjugates (ADCs): In the construction of ADCs, this compound can be employed to connect the cytotoxic payload to the antibody. The hydrophilic nature of the PEG linker can help to mitigate the aggregation often caused by hydrophobic drug payloads. jenkemusa.com
Diagnostics and Imaging: The linker can be used to conjugate imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting molecules for in vivo imaging and diagnostic assays. Short PEG linkers have been shown to improve the performance of optical imaging probes. nih.gov
Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, quantum dots, and other nanomaterials. The amine or carboxyl group can be used for covalent attachment to the nanoparticle surface, while the other terminus is available for conjugating biomolecules to create targeted nanocarriers for drug delivery or diagnostic applications.
Below is a data table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C16H33NO9 |
| Molecular Weight | 383.43 g/mol |
| CAS Number | 177580-10-8 |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically ≥95% |
| Spacer Arm Length | 29.1 Å |
Research Trajectories and Interdisciplinary Significance
The field of bioconjugation is continually evolving, with a drive towards creating more sophisticated and effective molecular constructs. The future directions for heterobifunctional PEG linkers like this compound are focused on several key areas:
Cleavable Linkers: A significant trend is the development of linkers that are stable in circulation but are cleaved under specific conditions found in the target microenvironment (e.g., low pH in tumors, presence of specific enzymes). While this compound itself forms stable amide bonds, it can be incorporated into larger linker systems that contain a cleavable moiety.
Advanced Drug Delivery Systems: The use of such linkers in the development of next-generation drug delivery systems, including lipid nanoparticles (LNPs) for nucleic acid delivery, is a rapidly expanding area of research. technologynetworks.combiochempeg.com
Combination Therapies: These linkers can facilitate the creation of conjugates that carry two or more different therapeutic agents, enabling combination therapies in a single molecular entity.
Alternatives to PEG: While PEG is considered the gold standard, concerns about its potential immunogenicity have led to research into alternative hydrophilic polymers such as polyoxazolines and polysarcosine. chempep.com However, short-chain PEGs like the one in this compound are generally considered to have low immunogenicity.
The interdisciplinary significance of this compound lies in its ability to bridge chemistry, biology, and medicine. It provides a molecular tool that enables chemists to construct complex architectures, allows biologists to probe cellular functions with precisely modified molecules, and aids in the development of novel therapeutics and diagnostics for medical applications. The continued refinement of such linkers will undoubtedly play a crucial role in the advancement of personalized medicine and targeted therapies. purepeg.com
Structure
2D Structure
Properties
Molecular Formula |
C16H33NO9 |
|---|---|
Molecular Weight |
383.43 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H33NO9/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h1-15,17H2,(H,18,19) |
InChI Key |
FHAZSVFTGXZFBE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of H2n Peg7 Ch2cooh Analogues
Strategies for Controlled Synthesis of Heterobifunctional Poly(ethylene glycol) Derivatives
The controlled synthesis of heterobifunctional PEGs, such as those with amino and carboxyl moieties, is crucial for their application in advanced biomedical fields. The choice of synthetic strategy dictates the purity, yield, and scalability of the production of these vital linker molecules.
Asymmetric Monomer Functionalization Approaches
Asymmetric functionalization is a key strategy to introduce different reactive groups at either end of the PEG chain. This can be achieved by initiating the polymerization of ethylene (B1197577) oxide with an initiator that already contains one of the desired functional groups in a protected form rsc.org. For instance, an initiator with a protected amine can be used to grow the PEG chain, and the terminal hydroxyl group can then be converted to a carboxylic acid.
Another approach involves the modification of a pre-existing symmetrical PEG-diol. By carefully controlling the stoichiometry, it is possible to selectively modify only one of the terminal hydroxyl groups. For example, monotosylation of a PEG-diol allows for the specific activation of one terminus, which can then be converted to an amine or another functional group, leaving the other hydroxyl group available for conversion to a carboxylic acid mdpi.com. This method provides a versatile route to a variety of heterobifunctional PEGs mdpi.com.
Protecting Group Chemistry in Targeted Amine and Carboxylic Acid Synthesis, including Fmoc and Boc strategies
Protecting group chemistry is fundamental to the synthesis of heterobifunctional PEGs, preventing unwanted side reactions and ensuring that the correct termini are modified. The choice of protecting group is critical and depends on the stability of the group under various reaction conditions and the ease of its removal.
For the amine terminus, the two most common protecting groups are fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). The Fmoc group is base-labile and is typically removed using a solution of piperidine in an organic solvent. In contrast, the Boc group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA) broadpharm.com. This orthogonality allows for the selective deprotection of one functional group while the other remains protected.
Carboxylic acids are often protected as esters, such as methyl, ethyl, or benzyl esters, which can be cleaved under basic or acidic conditions, or through hydrogenolysis in the case of benzyl esters.
| Functional Group | Protecting Group | Deprotection Conditions |
| Amine | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) |
| Amine | Boc (tert-butyloxycarbonyl) | Acid (e.g., Trifluoroacetic Acid) |
| Carboxylic Acid | Benzyl ester | Hydrogenolysis |
| Carboxylic Acid | tert-Butyl ester | Acid |
Convergent and Linear Synthesis Pathways
The synthesis of complex molecules like H2N-PEG7-CH2COOH can be approached through either a linear or a convergent strategy.
Post-Synthetic Chemical Modification and Derivatization
Once this compound or its analogues have been synthesized, the terminal amine and carboxylic acid groups can be further modified to attach a wide range of molecules, such as peptides, antibodies, or small molecule drugs.
Amine-Directed Chemical Reactivity Studies
The primary amine group of this compound is a versatile nucleophile that can participate in a variety of chemical reactions.
Acylation: The amine readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is one of the most common methods for conjugating PEG linkers to proteins and other biomolecules broadpharm.combiochempeg.com. The reaction is typically carried out in a neutral to slightly basic buffer (pH 7-9) biochempeg.com.
Alkylation: The amine can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation, resulting in secondary or tertiary amines, or even quaternary ammonium salts.
Reductive Amination: In the presence of a reducing agent like sodium cyanoborohydride, the amine can react with aldehydes or ketones to form a stable secondary amine linkage creativepegworks.com.
Michael Addition: The amine can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds, such as maleimides, to form a stable carbon-nitrogen bond. This reaction is often used to conjugate PEG linkers to cysteine residues in proteins biochempeg.com.
Sulfonamide Formation: Amines can react with sulfonyl chlorides to form stable sulfonamides.
| Reaction Type | Reagent/Substrate | Functional Group Formed |
| Acylation | NHS Ester | Amide |
| Reductive Amination | Aldehyde/Ketone | Secondary Amine |
| Michael Addition | Maleimide | Thioether (after reaction with thiol) |
| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide |
Carboxylic Acid Activation and Coupling Reactions
The carboxylic acid terminus of this compound must typically be activated before it can react with nucleophiles like amines or alcohols.
The most common method for activating carboxylic acids is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) creativepegworks.com. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form an amide bond.
To improve the efficiency of the coupling reaction and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS) is often added along with the carbodiimide broadpharm.com. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This semi-stable intermediate can then be reacted with an amine in a separate step to form the desired amide bond, providing greater control over the conjugation process broadpharm.com. This two-step procedure is highly efficient and helps to preserve the biological activity of the molecules being conjugated.
| Activating Agent(s) | Reactive Intermediate | Key Features |
| EDC or DCC | O-acylisourea | Highly reactive but unstable in aqueous solution |
| EDC/NHS or DCC/NHS | NHS ester | More stable than O-acylisourea, allowing for two-step reactions |
Orthogonal Functionalization Strategies
Orthogonal functionalization is a critical synthetic approach for the selective modification of bi-functional molecules, such as this compound analogues. This strategy employs protecting groups that can be removed under specific and distinct conditions, allowing for the independent manipulation of the terminal amine and carboxylic acid functionalities. nih.govresearchgate.net This level of control is paramount in the construction of complex bioconjugates, where precise orientation and linkage of different molecular entities are required. nih.gov
The core principle of orthogonal protection lies in the differential lability of the chosen protective groups. nih.gov For instance, the amine terminus of a PEG linker can be protected with a group that is stable under the conditions required to deprotect and react the carboxylic acid terminus, and vice versa. nih.govresearchgate.net A common strategy in solid-phase peptide synthesis, which shares similar principles, involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and a tert-butyl (tBu) group for the C-terminus or side chains. researchgate.netug.edu.pl The Fmoc group is base-labile, typically removed with piperidine, while the tBu group is acid-labile, requiring an acid like trifluoroacetic acid (TFA) for cleavage. researchgate.netug.edu.pl
Several protecting groups are available for the orthogonal functionalization of amino and carboxyl groups, each with unique cleavage conditions. The selection of an appropriate pair of protecting groups is crucial for the successful synthesis of heterobifunctional PEG linkers. nih.gov
Table 1: Examples of Orthogonal Protecting Group Pairs for Amine and Carboxyl Moieties
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stable To |
| Amine | 9-fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Mild Acid (TFA), H₂/Pd |
| Amine | tert-butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Piperidine, H₂/Pd |
| Amine | Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Phenylsilane | TFA, Piperidine |
| Carboxyl | tert-Butyl ester | OtBu | Trifluoroacetic Acid (TFA) | Piperidine, H₂/Pd |
| Carboxyl | Benzyl ester | OBn | H₂/Pd (Hydrogenolysis) | TFA, Piperidine |
| Carboxyl | Allyl ester | OAll | Pd(PPh₃)₄ / Phenylsilane | TFA, Piperidine |
This table provides illustrative examples of commonly used orthogonal protecting groups and their respective cleavage and stability conditions, which are fundamental to the selective functionalization of heterobifunctional PEG linkers.
The synthesis of a heterobifunctional PEG linker often begins with a symmetrical PEG diol. mdpi.com One hydroxyl group is selectively activated, often by tosylation, and then converted to a desired functional group or a protected functional group. mdpi.com For example, a mono-tosylated PEG can be reacted with sodium azide to introduce an azide group, which can then be reduced to an amine. mdpi.com The remaining hydroxyl group can be oxidized to a carboxylic acid. By employing protecting groups during this process, chemists can ensure that the desired functionalities are present at the termini of the PEG chain.
Chemoselective ligation reactions are another cornerstone of orthogonal functionalization. These are reactions that proceed under mild, often physiological, conditions and are highly specific for the reacting functional groups, minimizing side reactions. For instance, the reaction of an azide with an alkyne (a "click" reaction) is a highly efficient and specific conjugation method. nih.gov Similarly, the reaction of an amine with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond is widely used in bioconjugation. creativepegworks.com By designing a PEG linker with, for example, a terminal azide and a protected carboxylic acid, one can first perform a click reaction at the azide terminus, then deprotect the carboxylic acid and perform an NHS-ester coupling.
Modification of PEG Chain Architecture for Tailored Properties
The linear structure of this compound is just one of many possible architectures for polyethylene glycol. Modifying the PEG chain architecture to create branched, multi-arm, or comb-like structures can significantly influence the physicochemical and biological properties of the resulting conjugates. youtube.com These advanced architectures can offer advantages over traditional linear PEGs, including increased drug loading capacity, altered pharmacokinetic profiles, and enhanced stability. youtube.com
Branched and Multi-Arm PEG Analogues
Branched and multi-arm PEGs consist of multiple PEG chains emanating from a central core. broadpharm.com Common examples include 4-arm and Y-shaped PEGs. creativepegworks.comjenkemusa.com These structures are more compact and globular compared to their linear counterparts of similar molecular weight. axispharm.com
A key advantage of multi-arm PEGs is the ability to attach multiple copies of a molecule, such as a drug, to a single PEG entity. creativepegworks.com This can lead to a higher drug-to-carrier ratio, which is beneficial for drug delivery applications. axispharm.com For instance, a 4-arm PEG with terminal carboxylic acid groups (4-Arm PEG-COOH) provides four sites for conjugation with amine-containing molecules. biochempeg.com Similarly, a 4-arm PEG with terminal amine groups (4-Arm PEG-Amine) can be conjugated with molecules bearing activated carboxyl groups. creativepegworks.com
The branched architecture also impacts the pharmacokinetic properties of the conjugate. The increased hydrodynamic volume of branched PEGs can lead to a longer circulation half-life compared to linear PEGs of the same molecular weight. oup.comnih.gov This is attributed to reduced renal clearance. nih.gov Furthermore, the dense PEG shielding provided by branched structures can enhance the "stealth" properties of nanoparticles or drug carriers, reducing protein adsorption and recognition by the immune system. nih.gov
Table 2: Comparison of Properties of Linear vs. Branched PEG Architectures
| Property | Linear PEG | Branched/Multi-Arm PEG | Rationale |
| Drug Loading Capacity | Lower (typically one or two sites per chain) | Higher (multiple terminal functional groups) | Multiple arms provide more conjugation points. |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight | More compact, globular structure. axispharm.com |
| Circulation Half-Life | Generally shorter | Generally longer | Increased hydrodynamic size reduces renal clearance. oup.comnih.gov |
| Immunogenicity | Low | Potentially lower | Enhanced shielding of the conjugated molecule. nih.gov |
| Viscosity | Higher at equivalent concentrations | Lower at equivalent concentrations | More compact structure leads to fewer intermolecular entanglements. |
This table summarizes the general differences in key properties between linear and branched PEG architectures, highlighting the impact of structural modifications.
Comb-Like and Star-Comb PEG Architectures
Comb-like polymers feature PEG chains grafted as side chains onto a polymer backbone. arxiv.orgresearchgate.net This architecture can lead to a high density of PEG chains at a surface, which is particularly effective at preventing protein adsorption. researchgate.net The properties of comb-like PEG polymers, such as their ability to self-assemble into micelle-like structures, can be tuned by altering the length and density of the PEG side chains. arxiv.org
Star-comb polymers represent a more complex architecture, combining features of star-shaped and comb-like polymers. nih.gov These structures can be synthesized with a high number of reactive sites and have been explored for applications such as drug delivery, where they can be designed to be biodegradable. nih.gov
The choice of PEG architecture is a critical consideration in the design of PEGylated molecules for specific applications. By moving beyond simple linear chains to more complex branched, multi-arm, and comb-like structures, researchers can fine-tune the properties of the resulting conjugates to achieve desired therapeutic outcomes.
Comprehensive Analytical Characterization Methodologies for H2n Peg7 Ch2cooh and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the functional groups of H2N-PEG7-CH2COOH. These techniques provide detailed information at the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural determination of organic molecules like this compound. slideshare.net Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.
In ¹H NMR analysis, the spectrum would be expected to show characteristic signals corresponding to the different types of protons in the molecule. The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) would produce a complex multiplet or a series of overlapping peaks, typically in the 3.5-3.7 ppm range. The protons of the methylene (B1212753) group adjacent to the amine (NH₂ -CH₂ -) would appear at a distinct chemical shift, as would the methylene protons adjacent to the carboxylic acid (-CH₂ -COOH). By integrating these signals, the ratio of protons in the PEG backbone to those in the end groups can be determined, confirming the chain length. magritek.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The carbons in the PEG backbone would resonate around 70 ppm, while the carbons of the terminal functional groups would have unique chemical shifts, allowing for complete structural verification. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the assigned structure. wpmucdn.comlibretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂ -COOH | ~4.1 | Singlet | 2H |
| -O-CH₂ -CH₂ -O- | ~3.6 | Multiplet | 24H |
| -CH₂ -NH₂ | ~2.9 | Triplet | 2H |
Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and to gain structural information. vanderbilt.educornell.edu For this compound, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. These methods ionize the molecule without causing significant fragmentation, allowing for the precise determination of its molecular mass. nih.govresearchgate.net The expected monoisotopic mass of this compound (C₁₆H₃₃NO₉) is approximately 383.21 g/mol , and high-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), which also verifies the elemental composition. cornell.edusynblock.com
Multi-stage mass spectrometry (MSⁿ or tandem MS) is employed for detailed structural confirmation and end-group analysis. mdpi.comnih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide sequence information. The predictable fragmentation pattern of the PEG backbone, which typically involves cleavage of the C-O or C-C bonds, allows for confirmation of the seven ethylene glycol units. Crucially, the fragmentation pattern will also yield ions that contain the terminal amine and carboxylic acid groups, confirming their presence and identity. nih.govmdpi.com
Table 2: Expected m/z Values in ESI-MS for this compound
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | C₁₆H₃₄NO₉⁺ | 384.22 |
| [M+Na]⁺ (Sodiated Adduct) | C₁₆H₃₃NNaO₉⁺ | 406.20 |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com The FTIR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.org
Key expected absorptions include a very broad band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The spectrum would also show a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid group. masterorganicchemistry.comlibretexts.org The N-H stretching vibrations of the primary amine group would typically appear as a medium-intensity band in the 3300-3500 cm⁻¹ region. The most intense peak in the spectrum is often the C-O-C (ether) stretching vibration from the PEG backbone, which appears as a strong, broad band around 1100 cm⁻¹. researchgate.net The presence of all these characteristic peaks provides strong evidence for the correct chemical structure. libretexts.org
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Amine | N-H stretch | 3300-3500 | Medium |
| Alkane | C-H stretch | 2850-2960 | Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
Chromatographic and Electrophoretic Separation Sciences
Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing its conjugates. These methods separate components of a mixture based on their differential interactions with a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. synblock.combldpharm.com Reverse-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) or methanol), is most commonly employed. A highly pure sample of this compound will appear as a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities, such as PEG linkers with different chain lengths or unreacted starting materials.
HPLC is also an invaluable tool for reaction monitoring. For example, during the synthesis of a peptide-PEG conjugate, HPLC can be used to track the consumption of the starting peptide and the this compound linker, and the simultaneous formation of the final conjugate. This allows for the optimization of reaction conditions and the determination of reaction completion.
Table 4: Example HPLC Data for Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) | Purity Assessment |
|---|---|---|---|
| This compound | 12.5 | 99.2 | High Purity |
| Impurity 1 | 10.8 | 0.5 | Minor Impurity |
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic size in solution. chalmers.seyoutube.com While this compound is a monodisperse compound with a defined molecular weight, SEC is critically important for analyzing its derivatives and conjugates. nih.govlcms.cz
When this compound is conjugated to a larger molecule, such as a protein, antibody, or oligonucleotide, the resulting conjugate will have a significantly larger hydrodynamic volume. researchgate.net SEC can effectively separate the unreacted starting materials from the final conjugate. In an SEC chromatogram, the larger conjugate will elute earlier (at a lower retention volume) than the smaller, unconjugated PEG linker and protein. researchgate.netbitesizebio.com This technique is also essential for identifying and quantifying any aggregates that may have formed during the conjugation or purification process, which is a critical quality attribute for biopharmaceutical products. ukaazpublications.com
Table 5: Illustrative SEC Data for Conjugate Analysis
| Species | Molecular Weight (kDa) | Elution Volume (mL) |
|---|---|---|
| Protein-PEG7 Conjugate | ~60.4 | 8.5 |
| Unconjugated Protein | ~60.0 | 8.7 |
Table of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid |
| Acetonitrile | - |
| Methanol | - |
Electrophoretic Techniques for Size and Charge Heterogeneity (e.g., Poly-Acrylamide Gel Electrophoresis)
Electrophoretic techniques are powerful analytical tools for assessing the heterogeneity of molecules like this compound based on their size-to-charge ratio and hydrodynamic volume. For this heterobifunctional PEG linker, which possesses both a primary amine (-NH2) and a carboxylic acid (-COOH) group, its net charge is highly dependent on the pH of the surrounding buffer. uomustansiriyah.edu.iqiris-biotech.de This amphoteric nature allows for separation based on charge differences, while the defined seven-unit PEG chain allows for separation based on size.
Polyacrylamide Gel Electrophoresis (PAGE) and its variations are commonly employed to analyze PEG derivatives. nih.gov In its native state, the migration of this compound through the polyacrylamide matrix would be influenced by both its molecular size and its net charge at the given buffer pH. uomustansiriyah.edu.iq A more common variant, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is widely used to separate molecules based primarily on their molecular weight. youtube.com In this technique, the anionic detergent SDS denatures molecules and imparts a uniform negative charge, effectively masking the intrinsic charge of the molecule. uomustansiriyah.edu.iqyoutube.com This ensures that migration through the gel is almost exclusively dependent on size, allowing for the detection of any size heterogeneity, such as the presence of PEG chains with more or fewer than seven ethylene glycol units.
Capillary Electrophoresis (CE) offers a high-resolution alternative for analyzing PEGylated compounds. Techniques like Sodium Dodecyl Sulfate-Capillary Gel Electrophoresis (SDS-CGE) combine the principles of SDS-PAGE with the speed and high resolving power of capillary electrophoresis, making it highly effective for checking the purity and resolving species with small differences in molecular size. nih.govresearchgate.net Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-mass ratio in a free electrolyte solution, which would be effective in separating this compound from any impurities that differ in charge, such as unfunctionalized PEG or PEG-diacid. researchgate.net
The table below summarizes key electrophoretic techniques applicable to the analysis of this compound.
| Technique | Principle of Separation | Key Application for this compound |
| Native PAGE | Size, shape, and intrinsic charge. uomustansiriyah.edu.iq | Assessment of charge heterogeneity and separation of charge variants (e.g., from impurities lacking amine or carboxyl groups). |
| SDS-PAGE | Molecular weight, after SDS imparts a uniform negative charge. youtube.com | Detection of size heterogeneity (polydispersity) and estimation of molecular weight against standards. |
| Capillary Zone Electrophoresis (CZE) | Charge-to-mass ratio in a free electrolyte solution. researchgate.net | High-resolution separation of charged impurities from the target compound. |
| SDS-Capillary Gel Electrophoresis (SDS-CGE) | Molecular size, using a gel matrix within a capillary. nih.gov | High-throughput, high-resolution analysis of purity and size distribution. nih.govresearchgate.net |
Advanced Purity Assessment and Quantitative Analytical Methods
Ensuring the high purity of this compound is critical for its application as a linker in bioconjugation and other fields. Advanced analytical methods are required to quantify the compound and characterize potential impurities. Commercial suppliers often specify a purity of greater than 95%. biochempeg.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and quantification. Due to the lack of a strong chromophore in the PEG backbone, detection methods other than standard UV-Vis are often necessary for accurate quantification. chromatographyonline.comthermofisher.com A Charged Aerosol Detector (CAD) is particularly well-suited for this purpose, as it provides a near-universal response for any non-volatile analyte, irrespective of its optical properties. chromatographyonline.comthermofisher.com
For a comprehensive analysis, two-dimensional liquid chromatography (2D-LC) can be employed. thermofisher.comthermofisher.com A typical 2D-LC setup might combine Size-Exclusion Chromatography (SEC) in the first dimension to separate molecules based on hydrodynamic radius, followed by Reversed-Phase HPLC (RP-HPLC) in the second dimension for separation based on polarity. chromatographyonline.comresearchgate.net This approach provides exceptional resolving power, capable of separating the target this compound from related impurities such as PEG chains of different lengths, starting materials, or side-products from the synthesis.
The following table outlines advanced analytical methods for the purity assessment and quantification of this compound.
| Analytical Method | Principle | Information Provided |
| RP-HPLC with CAD | Separation based on hydrophobicity; detection of non-volatile analytes. chromatographyonline.comthermofisher.com | Accurate quantification of this compound and detection of impurities with different polarities. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume in solution. | Assessment of polydispersity and detection of higher or lower molecular weight impurities. |
| Two-Dimensional LC (SEC x RP-HPLC) | Orthogonal separation based on size and then polarity. chromatographyonline.comresearchgate.net | High-resolution separation for comprehensive purity profiling and identification of trace impurities. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirms molecular weight and elemental composition, providing definitive identification of the compound and its impurities. |
Detailed research has demonstrated the utility of these methods for PEGylated molecules. For instance, studies using 2D-LC with CAD have successfully quantified residual PEGylation reagents and their byproducts in reaction mixtures. thermofisher.comthermofisher.comresearchgate.net By adapting such methods, a robust analytical workflow can be established to ensure the identity, purity, and quantity of this compound batches.
Research on Bioconjugation Strategies Utilizing H2n Peg7 Ch2cooh
Amide Bond Formation and Esterification in Bioconjugate Synthesis
The presence of a terminal primary amine and a carboxylic acid makes H2N-PEG7-CH2COOH amenable to standard coupling chemistries for the formation of stable amide and ester bonds. These reactions are fundamental to the construction of a wide array of bioconjugates.
Amide Bond Formation: The reaction between the carboxylic acid of this compound and a primary or secondary amine on a target biomolecule, or vice versa, is one of the most common bioconjugation strategies. This reaction is typically facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This two-step, one-pot reaction minimizes side reactions and improves conjugation efficiency.
Esterification: Similarly, the carboxylic acid of this compound can be reacted with a hydroxyl group on a biomolecule to form an ester linkage. This reaction is also often catalyzed by carbodiimides in the presence of a suitable activating agent. Ester bonds are generally more susceptible to hydrolysis than amide bonds, a property that can be exploited for controlled release applications.
Table 1: Representative Conditions for Amide Bond Formation This table presents illustrative data for the conjugation of a generic H2N-PEGn-COOH linker to a model protein.
| Coupling Reagent | Activating Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| EDC | NHS | PBS, pH 7.4 | 4 | 70-90 |
| DCC | HOBt | DMF | 12 | 65-85 |
| HATU | DIPEA | DMSO | 2 | 80-95 |
Bioorthogonal Click Chemistry Applications
The terminal amine and carboxylic acid of this compound can be readily functionalized to introduce bioorthogonal handles, such as azides or alkynes, enabling its participation in "click chemistry" reactions. These reactions are characterized by their high efficiency, specificity, and biocompatibility.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation
The this compound linker can be derivatized to contain either a terminal alkyne or an azide group. For instance, the amine can be acylated with an alkyne-containing NHS ester, or the carboxylic acid can be coupled to an azide-containing amine. The resulting functionalized PEG linker can then react with a biomolecule bearing the complementary group in the presence of a Cu(I) catalyst to form a stable triazole linkage. This reaction is highly specific and proceeds under mild, aqueous conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Bioconjugation
To circumvent the potential cytotoxicity of copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative. In this approach, one of the functionalities of this compound is converted to an azide, which can then react with a strained cyclooctyne derivative attached to a biomolecule. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it particularly suitable for applications in living systems.
Staudinger Ligation and Other Bioorthogonal Reactions
The Staudinger ligation is another powerful bioorthogonal reaction that can be utilized with derivatives of this compound. The amine or carboxylic acid can be modified to introduce an azide group. This azide can then react with a phosphine-containing biomolecule to form an aza-ylide intermediate, which rearranges to produce a stable amide bond. This reaction is highly selective and proceeds under mild conditions, making it a valuable tool for bioconjugation.
Table 2: Comparison of Bioorthogonal Click Chemistry Reactions This table provides a general comparison of reaction kinetics for different click chemistry approaches using PEG linkers.
| Reaction | Catalyst | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantage |
| CuAAC | Cu(I) | 10² - 10³ | High reaction rate |
| SPAAC | None | 10⁻¹ - 10¹ | Catalyst-free, suitable for in vivo applications |
| Staudinger Ligation | None | 10⁻² - 10⁻¹ | Forms a native amide bond |
Site-Specific and Directed Bioconjugation Methodologies
A key challenge in bioconjugation is achieving site-specificity to ensure the homogeneity and preserve the function of the modified biomolecule. This compound can be employed in several strategies to achieve this. One common approach involves the use of enzymes or protein engineering to introduce a unique reactive handle at a specific location on a protein. For example, a non-natural amino acid with an orthogonal reactive group can be incorporated, which can then be selectively coupled to a correspondingly functionalized this compound linker. Another strategy involves targeting naturally occurring amino acids with unique reactivity, such as the N-terminal α-amine at a specific pH, to direct the conjugation reaction.
Conjugation to Diverse Biomolecular Scaffolds
The versatility of this compound allows for its conjugation to a wide range of biomolecules, enabling the creation of novel therapeutics and research tools.
Antibodies and Antibody-Drug Conjugates (ADCs): In the context of ADCs, this compound can serve as a hydrophilic linker connecting a potent cytotoxic drug to an antibody. The PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.
Peptides and Proteins: PEGylation of therapeutic peptides and proteins with linkers like this compound can enhance their stability, reduce immunogenicity, and prolong their circulation half-life.
Oligonucleotides: Conjugation of oligonucleotides to PEG linkers can improve their delivery and cellular uptake, which is a major hurdle for nucleic acid-based therapeutics.
Nanoparticles: The surface of nanoparticles can be functionalized with this compound to improve their biocompatibility, stability in biological fluids, and to provide handles for the attachment of targeting ligands.
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this compound can be used as a flexible linker to connect a target protein binder and an E3 ligase ligand, facilitating the degradation of the target protein.
Table 3: Applications of H2N-PEGn-COOH in Bioconjugation This table summarizes the diverse applications of amino-PEG-acid linkers across different biomolecular scaffolds.
| Biomolecular Scaffold | Purpose of Conjugation | Desired Outcome |
| Antibodies (ADCs) | Linking cytotoxic drug to antibody | Improved solubility, enhanced pharmacokinetics |
| Peptides/Proteins | PEGylation | Increased stability, reduced immunogenicity, prolonged half-life |
| Oligonucleotides | Enhancing delivery | Improved cellular uptake and bioavailability |
| Nanoparticles | Surface functionalization | Enhanced biocompatibility, attachment of targeting moieties |
| PROTACs | Linking two protein binders | Facilitating targeted protein degradation |
Peptide and Protein Functionalization Studies
The modification of peptides and proteins through PEGylation is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. This compound is particularly well-suited for this purpose due to its defined length and reactive end groups.
The primary amine of the linker can be coupled to carboxylic acid groups on a peptide or protein, such as the C-terminus or the side chains of aspartic and glutamic acid residues. This reaction is typically facilitated by activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). Conversely, the carboxylic acid end of this compound can be activated to an NHS ester, which then readily reacts with primary amines on the peptide or protein, such as the N-terminus or the side chain of lysine residues, to form stable amide bonds. purepeg.compeptide.com This latter approach is one of the most common methods for protein labeling and modification. purepeg.com
Research has shown that the attachment of PEG chains, even short ones like the seven-unit chain in this compound, can significantly enhance the solubility and stability of peptides and proteins. peptide.comreading.ac.uk It can also protect them from proteolytic degradation, thereby increasing their circulating half-life in vivo. peptide.com Site-specific PEGylation, which can be achieved by targeting specific amino acid residues, allows for precise control over the location of PEG attachment, minimizing the risk of interfering with the biomolecule's active site. purepeg.com
Table 1: Research Findings in Peptide and Protein Functionalization with Amino-PEG-Acid Linkers
| Biomolecule | Conjugation Strategy | Research Focus | Outcome |
|---|---|---|---|
| Model Peptides | Solid-phase peptide synthesis incorporating Fmoc-amino-PEG-acid | Improving solubility of hydrophobic peptides | Enhanced solubility and prevention of aggregation during synthesis. reading.ac.uk |
| Therapeutic Proteins | NHS ester activation of the carboxylic acid group for reaction with lysine residues | Improving pharmacokinetic profile | Increased serum half-life and reduced immunogenicity. purepeg.com |
| Peptide-Drug Conjugates (PDCs) | Amidation of the peptide on-resin followed by drug conjugation to the linker | Targeted drug delivery | Site-specific attachment of a cytotoxic drug to a targeting peptide. rsc.org |
| Enzyme Modification | Maleimide-functionalized PEG linker (synthesized from an amino-PEG precursor) for reaction with cysteine residues | Site-specific PEGylation to maintain activity | Preservation of enzymatic activity with improved stability. purepeg.com |
Nucleic Acid and Oligonucleotide Modification Research
The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their poor stability against nuclease degradation and inefficient cellular uptake. PEGylation with linkers like this compound offers a promising solution to these challenges.
The conjugation of this compound to oligonucleotides can be achieved through several chemical strategies. A common method involves the introduction of an aminohexyl linker at the 3' or 5' end of the oligonucleotide during solid-phase synthesis. researchgate.net The terminal amine of this linker can then be reacted with the NHS-activated carboxylic acid of this compound. researchgate.net This post-synthetic conjugation approach allows for the efficient production of PEGylated oligonucleotides. creative-biogene.com
Studies have demonstrated that the attachment of PEG chains to oligonucleotides enhances their enzymatic stability and improves their pharmacokinetic properties. The hydrophilic PEG chain can shield the oligonucleotide from nuclease attack and reduce renal clearance, leading to a longer circulation time. Furthermore, PEGylation can improve the solubility of oligonucleotides, which is beneficial for their formulation and delivery. axispharm.com While very long PEG chains can sometimes hinder the hybridization of the oligonucleotide to its target sequence, shorter, defined-length linkers like this compound are advantageous in balancing improved stability with retained biological activity.
Table 2: Research Findings in Nucleic Acid and Oligonucleotide Modification with Amino-PEG-Acid Linkers
| Biomolecule | Conjugation Strategy | Research Focus | Outcome |
|---|---|---|---|
| Antisense Oligonucleotides (ASOs) | Post-synthetic conjugation to an amino-linker on the ASO | Enhancing stability and in vivo half-life | Increased resistance to nuclease degradation and prolonged circulation time. |
| siRNA | Attachment of PEG to improve delivery | Overcoming biopharmaceutical shortcomings | Improved cellular uptake and gene silencing efficiency. creative-biogene.com |
| DNA Probes | Incorporation of PEG for diagnostic applications | Improving hybridization efficiency and specificity | Enhanced signal and reduced non-specific binding in diagnostic assays. |
| Aptamers | Conjugation to a branched PEG synthesized from amino-PEG precursors | Improving therapeutic properties for applications like AMD treatment | Enhanced stability and pharmacokinetic profile, leading to an approved therapeutic. creative-biogene.com |
Lipid and Carbohydrate Conjugation Explorations
While the use of this compound in the functionalization of peptides, proteins, and nucleic acids is well-documented, its application in lipid and carbohydrate conjugation is a more exploratory area of research. However, the chemical functionalities of this linker suggest several potential strategies for such modifications.
For lipid conjugation, the carboxylic acid group of this compound can be coupled to the head group of aminophospholipids, such as phosphatidylethanolamine (PE), through amide bond formation. This would result in a lipid-PEG-amine conjugate, which can be incorporated into liposomes or lipid nanoparticles to create a hydrophilic corona. This PEG layer can impart "stealth" properties, reducing clearance by the immune system and prolonging circulation time. nih.gov The terminal amine of the linker would then be available for the attachment of targeting ligands, such as peptides or antibodies, to direct the lipid-based delivery system to specific cells or tissues. nih.gov
In the realm of carbohydrate chemistry, the amino group of this compound can be utilized for conjugation to the reducing end of a sugar through reductive amination. Alternatively, the carboxylic acid can be coupled to amino-functionalized sugars. The PEGylation of carbohydrates is of interest for improving the bioavailability of glycan-based drugs and for the development of targeted delivery systems by conjugating the PEGylated carbohydrate to a carrier molecule. rsc.org While specific studies employing the this compound linker for these purposes are not extensively reported, the fundamental principles of bioconjugation chemistry support the feasibility of these exploratory avenues.
Table 3: Potential Exploratory Strategies for Lipid and Carbohydrate Conjugation with this compound
| Biomolecule | Potential Conjugation Strategy | Research Focus | Potential Outcome |
|---|---|---|---|
| Phospholipids (e.g., PE) | Amide bond formation between the linker's carboxylic acid and the lipid's amine headgroup | Development of stealth liposomes for drug delivery | Increased circulation time and reduced immunogenicity of lipid nanoparticles. |
| Carbohydrates | Reductive amination between the linker's amine and the carbohydrate's reducing end | Improving the pharmacokinetic properties of carbohydrate-based therapeutics | Enhanced bioavailability and stability of the glycoconjugate. |
| Glycoproteins | Two-step conjugation: first attaching the linker to a targeting moiety, then to the glycoprotein | Site-specific modification of glycoproteins | Creation of targeted therapeutic glycoproteins with improved properties. |
| Polysaccharides (e.g., Chitosan) | Amidation between the linker's carboxylic acid and amine groups on the polysaccharide | Functionalization of biomaterials for drug delivery | Creation of biocompatible and functionalized polysaccharide-based drug carriers. rsc.org |
Applications in Chemical Biology and Advanced Biomedical Research
Development of Chemical Probes and Fluorescent Sensors for Biological Systems
H2N-Peg7-CH2cooh and similar bifunctional PEG linkers are instrumental in creating advanced chemical probes and fluorescent sensors for biological systems. By conjugating fluorescent dyes to biomolecules or targeting ligands via these PEG linkers, researchers can develop tools for sensitive and specific detection and imaging within complex biological environments axispharm.comresearchgate.net. The PEG chain can enhance the quantum yield of fluorophores and shield them from quenching interactions with biomolecules or cellular components, thereby improving signal-to-noise ratios researchgate.net. For instance, PEGylated peptide probes have been developed for enzyme activity detection, where the PEG linker provides spatial separation between the substrate and the reporter fluorophore, facilitating signal generation upon enzymatic cleavage mdpi.com. Studies have explored PEG linkers of varying lengths, such as PEG-12, in the design of macromolecular probes for imaging tumor-associated proteases, demonstrating that linker length can influence probe performance and biodistribution acs.org. The amine and carboxylic acid groups of this compound allow for straightforward attachment to both fluorophores and biomolecular recognition elements.
Engineering Molecular Tools for Modulating Cellular Processes and Protein Function
The compound this compound is utilized to engineer molecular tools that modulate cellular processes and protein function. PEGylation of proteins and peptides using such linkers can significantly alter their pharmacokinetic and pharmacodynamic properties ualberta.ca. By covalently attaching PEG chains, proteins can be shielded from proteolytic degradation and immune clearance, leading to extended half-lives and improved stability creativepegworks.comucl.ac.bescielo.br. For example, bifunctional PEGs are employed in site-specific labeling of proteins with affinity tags or functional groups, enabling the study of protein-protein interactions or immobilization on surfaces while preserving protein activity chempep.comscbt.com. The amine end can react with activated esters or carboxylic acids on proteins, while the carboxylic acid end can be activated for conjugation to amine-containing molecules, allowing for versatile protein modification strategies biochempeg.comcreativepegworks.comlabinsights.nl.
Research on Targeted Delivery Systems and Drug Conjugate Design
Table 1: Impact of PEG Linkers in Antibody-Drug Conjugates (ADCs)
| PEG Linker Type (Example) | Functionality Provided | Key Benefits in ADCs | Reference |
| NH2-PEG7-PA (Propionic Acid) | Amine and Carboxylic Acid termini for conjugation | Modulates DAR, improves solubility, enhances stability, reduces aggregation. | jenkemusa.com |
| PEG8/PEG12 spacers | Hydrophilic chain for linking antibody and drug | Improve physicochemical properties, solubility, and in vivo performance. | rsc.org |
| General PEG Linkers | Hydrophilic, flexible spacer | Mask payload hydrophobicity, increase circulation time, reduce immunogenicity, improve targeted delivery efficacy. | molecularcloud.org |
Elucidation of Molecular Recognition and Interaction Mechanisms in Complex Biological Environments
This compound plays a role in elucidating molecular recognition and interaction mechanisms. When incorporated into biomolecular constructs, such as functionalized nanoparticles or modified proteins, the PEG linker can provide controlled spacing and orientation of recognition elements. This precise spacing is crucial for optimizing ligand-receptor interactions, facilitating binding studies, and understanding molecular recognition events in complex biological settings labinsights.nlchempep.com. For example, PEGylated surfaces or nanoparticles functionalized with targeting ligands can be used to study cell-surface receptor binding kinetics or to create biosensors that detect specific molecular interactions. The ability to precisely attach biomolecules or ligands to a surface or nanoparticle via the amine and carboxylic acid groups of this compound allows researchers to create well-defined interfaces for studying binding affinities and mechanisms.
Strategies for Modifying Cell Surfaces and Biological Interfaces
Surface modification is a key application area for this compound, enabling the design of biocompatible interfaces for medical devices, biosensors, and cell culture platforms creativepegworks.combiochempeg.com. Grafting PEG chains onto surfaces, often via reactive functional groups like amines or carboxylic acids, creates a hydrophilic, non-fouling layer that reduces non-specific protein adsorption and cell adhesion creativepegworks.combiochempeg.com. This is critical for improving the biocompatibility of implants and diagnostic tools, preventing biofouling, and controlling cell behavior. The amine and carboxylic acid termini of this compound allow it to be conjugated to activated surfaces or to functionalize nanoparticles that are then presented to cell surfaces. For example, carboxylic acid-functionalized PEGs can be used to construct biologically active material surfaces that promote cell adhesion and proliferation, important for tissue engineering applications labinsights.nl.
Table 2: Applications of PEG Linkers in Surface Modification
| Surface Type Modified | PEGylation Strategy/Linker Type | Primary Benefit | Example Application | Reference |
| PDMS, PC, Glass | PEG grafting (via APTES) | Reduced protein adsorption | Micro-optofluidic cell sensing tools | biochempeg.com |
| Biomaterials | Carboxylic acid PEGs | Enhanced cell adhesion | Tissue engineering, regenerative medicine | labinsights.nl |
| Medical Devices | General PEGylation | Improved biocompatibility | Reduced non-specific adsorption, enhanced stability | creativepegworks.comchempep.com |
Compound List:
This compound: A bifunctional polyethylene glycol linker with an amine group and a carboxylic acid group, separated by a seven-unit ethylene (B1197577) glycol chain. Also known as 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid. nih.gov
PEGylated: The process of covalently attaching polyethylene glycol (PEG) chains to a molecule, surface, or particle. creativepegworks.com
Antibody-Drug Conjugates (ADCs): Therapeutic agents comprising a monoclonal antibody linked to a cytotoxic drug.
Fluorescent Probes: Molecules that emit light upon excitation, used for imaging and detecting biological targets. axispharm.comresearchgate.netmdpi.comacs.orgnih.gov
Chemical Probes: Molecules used to study biological processes or identify biological molecules. axispharm.comresearchgate.netmdpi.comacs.orgnih.gov
Fluorescent Sensors: Probes that change their fluorescence properties in response to a specific biological analyte or event. axispharm.commdpi.com
Bioconjugation: The process of chemically linking two molecules, at least one of which is a biomolecule. biochempeg.comcreativepegworks.com
Nanoparticles: Microscopic particles ranging from 1 to 100 nanometers in diameter, used in drug delivery and imaging. creativepegworks.comnih.gov
Surface Modification: Altering the chemical, physical, or biological properties of a material's surface.
Research on Polymeric Materials and Advanced Engineering Applications
Design and Synthesis of Supramolecular Polymeric Architectures
The precise architecture of H2N-Peg7-CH2cooh, with its distinct terminal reactive groups, makes it an ideal building block for the design and synthesis of complex supramolecular polymeric structures. chempep.com These architectures are formed through non-covalent interactions, such as hydrogen bonding or host-guest complexation, which provide unique properties like self-healing and responsiveness. sigmaaldrich.com
The design of these systems often involves functionalizing larger polymer backbones with molecules that can participate in these non-covalent interactions. This compound serves as a flexible, hydrophilic spacer to connect these motifs to the polymer chain. chempep.commdpi.com For instance, the amine or carboxyl end of the linker can be covalently attached to a polymer, while the other end is attached to a hydrogen-bonding unit or a guest molecule for a macrocyclic host like cyclodextrin or cucurbituril. sigmaaldrich.comsupramolecularbiomaterials.comnih.gov
The synthesis strategy for these supramolecular polymers relies on the principles of molecular recognition. By mixing solutions of complementary polymer chains functionalized using the PEG linker, the non-covalent interactions drive the self-assembly of the desired architecture. mdpi.com The PEG component ensures solubility and influences the dynamics and structure of the final assembly. mdpi.com The length of the PEG chain is a critical parameter, affecting the distance and flexibility between interacting motifs, thereby allowing for fine-tuning of the mechanical and thermal properties of the resulting supramolecular material. mdpi.com
Table 1: Design Strategies for Supramolecular Polymers Using PEG Linkers
| Interaction Type | Key Components | Role of PEG Linker | Resulting Properties |
|---|---|---|---|
| Hydrogen Bonding | Polymers end-functionalized with complementary H-bonding motifs (e.g., thymine and diaminotriazine) | Acts as a flexible spacer between the polymer backbone and the H-bonding unit, controlling dynamics. mdpi.com | Thermoreversible networks, stress relaxation. |
| Host-Guest Complexation | Macrocyclic hosts (e.g., cyclodextrins) and polymers functionalized with guest molecules. sigmaaldrich.com | Connects the guest molecule to the polymer chain, allowing it to thread into the host cavity. sigmaaldrich.com | Injectable materials, self-healing hydrogels, stimuli-responsive systems. sigmaaldrich.comnih.gov |
Hydrogel Formation and Functionalization Studies
This compound is extensively used in the formation and functionalization of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. sigmaaldrich.com The inherent properties of the PEG chain—hydrophilicity, biocompatibility, and resistance to protein fouling—make it a preferred material for biomedical hydrogel applications. sigmaaldrich.comnih.gov
Hydrogel Formation: The bifunctional nature of the this compound linker allows it to act as a crosslinking agent. jenkemusa.com The amine and carboxylic acid groups can react with complementary functional groups on other polymer chains to form a covalently crosslinked network. For example, the amine groups can react with activated esters, while the carboxylic acid can be activated to react with amines on another polymer, leading to the formation of a stable hydrogel matrix. Various crosslinking chemistries can be employed, including photopolymerization of PEG precursors with reactive end-groups (like acrylates) or click chemistry reactions for more controlled network formation. sigmaaldrich.comnih.gov
Functionalization Studies: Beyond network formation, this compound is crucial for hydrogel functionalization. This involves tethering specific bioactive molecules, such as peptides or proteins, to the hydrogel scaffold to elicit desired cellular responses. nih.gov For instance, the cell adhesion motif RGD (arginylglycylaspartic acid) can be attached to the hydrogel network using this linker to promote cell attachment and spreading. sigmaaldrich.com The linker's amine group can be reacted with the C-terminus of the peptide, and its carboxyl group can be used to anchor the conjugate to the hydrogel backbone. iris-biotech.de
Research has shown that the density and length of these PEG linkers can influence the bioactivity of the immobilized molecules. A lower density of linkers might improve cell interactions by reducing steric hindrance around the binding sites of the functionalized proteins. nih.gov
Table 2: Hydrogel Functionalization Using Amino-PEG-Acid Linkers
| Functional Molecule | Attachment Chemistry | Purpose of Functionalization | Reference Finding |
|---|---|---|---|
| RGD Peptides | Amide bond formation between the linker's amine/carboxyl group and the peptide/hydrogel backbone. | Enhance cell adhesion and spreading on an otherwise non-adhesive PEG hydrogel. sigmaaldrich.com | Incorporation of RGD motifs supports the growth of human dermal fibroblasts. acs.org |
| Therapeutic Proteins | Reaction of N-hydroxysuccinimide (NHS)-activated linker carboxyl group with lysine ε-amino groups on the protein. nih.gov | Provide controllable and sustained release of bioactive factors for tissue regeneration. nih.gov | Reducing the density of PEG linkers on protein backbones can improve cell adhesion and spreading. nih.gov |
| Small Molecule Dyes/Sensors | Inclusion of monodentate amines during gelation with multi-arm PEG precursors. | Create hydrogels with immobilized sensors or dyes for diagnostic applications. | Gels containing immobilized molecules can be prepared in a single step from simple starting materials. |
Development of Self-Assembling Polymeric Nanostructures
The principle of self-assembly, driven by the phase separation of block copolymers, is another area where this compound is a valuable component. This linker can be incorporated into amphiphilic block copolymers, which spontaneously form core-shell nanostructures, such as micelles or vesicles, in aqueous environments. researchgate.net
Typically, the hydrophilic this compound segment forms the corona (shell) of the nanostructure, which interfaces with the aqueous surroundings. This PEG shell provides colloidal stability, prevents aggregation, and creates a "stealth" effect that can reduce recognition by the immune system. chempep.comtechnologynetworks.com The hydrophobic block, attached to the PEG linker, forms the core of the nanostructure.
The synthesis of these block copolymers can involve using the amine or hydroxyl precursor to the carboxyl group of the PEG linker as an initiator for the polymerization of a hydrophobic monomer. nih.gov The terminal functional group on the PEG chain (amine or carboxyl) can then be used for further modification, such as attaching targeting ligands to the surface of the self-assembled nanoparticle. nih.gov The ability to control polymer architecture, such as using linear versus bottlebrush polymers, can influence the surface topography and morphology of the resulting nanoparticles, which in turn affects their interactions with proteins and cells. nih.gov
Functional Coatings and Surface Modification in Material Science
Modifying the surface of materials is critical for improving their performance in a multitude of applications, from biomedical implants to microfluidic devices. biochempeg.com this compound is used to create functional coatings, primarily to impart anti-fouling properties. researchgate.net A surface grafted with PEG chains becomes highly resistant to the non-specific adsorption of proteins and the adhesion of cells. researchgate.netacs.org This effect is attributed to the formation of a hydration layer and steric repulsion from the flexible, water-soluble PEG chains. chempep.comresearchgate.net
The bifunctional nature of this compound allows for its covalent attachment to a wide variety of substrates. researchgate.net For example, a surface can first be treated with a silane coupling agent to introduce amine groups. researchgate.net The carboxylic acid end of the this compound can then be activated and reacted with these surface amines to form a stable amide bond, resulting in a dense layer of PEG chains. researchgate.net This method has been used to modify materials like titanium to reduce bacterial attachment and improve biocompatibility. researchgate.net
Table 3: Methods for Surface Modification with PEG Linkers
| Substrate | Immobilization Method | Purpose of Coating | Achieved Outcome |
|---|---|---|---|
| Titanium | Silanization followed by covalent binding of PEG. researchgate.net | Confer anti-fouling properties to biomedical implants. researchgate.net | Lowered albumin adsorption and decreased fibroblast and bacterial adhesion. researchgate.net |
| Polymer Nanoparticles | Covalent linking during or after particle synthesis. acs.org | Increase colloidal stability and reduce protein adsorption. acs.org | Reduced cellular uptake by fibroblasts. acs.org |
| PDMS/Polycarbonate | APTES layer creation to bind PEG-diacrylate chains. biochempeg.com | Reduce cell adhesion in microfluidic devices. biochempeg.com | Reduces surface hydrophobicity and biofouling. biochempeg.com |
Integration into Responsive and Dynamic Polymeric Systems
The integration of this compound into responsive or "smart" polymeric systems allows for the creation of materials that can change their properties in response to external stimuli such as temperature, pH, or light. semanticscholar.org This is often achieved by incorporating dynamic bonds—either non-covalent or reversible covalent bonds—into the polymer network. nih.gov
This compound can act as a flexible linker connecting polymer chains via these dynamic crosslinks. The reversibility of these bonds allows the material to be reprocessed, reshaped, or even self-heal after damage. semanticscholar.org For example, the linker can be used to connect polymers through dynamic covalent chemistries like imine exchange, which can be thermally activated. nih.gov In such a system, an amine-terminated PEG linker could react with an aldehyde-functionalized polymer to form a network crosslinked by imine bonds. nih.gov
Furthermore, combining different types of dynamic linkers within a single material, creating a dual dynamic network (DDN), can result in materials with sophisticated, tailored properties. nih.gov For instance, a network could feature both thermally reversible covalent bonds for reprocessing and dynamic hydrogen bonds for stress relaxation. The PEG linker provides the necessary flexibility and hydrophilicity within these advanced, functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
